4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one
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Overview
Description
4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one is a synthetic organic compound belonging to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an azetidin-2-one ring substituted with a 2-[(2-methyl-2-methylsulfanylpropyl)amino]propyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino acid derivative.
Substitution Reaction: The 2-[(2-methyl-2-methylsulfanylpropyl)amino]propyl group is introduced through a substitution reaction. This step often involves the use of a nucleophilic substitution reaction where the azetidinone ring is reacted with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Common techniques include:
Catalysis: Using catalysts to enhance the reaction rate and selectivity.
Purification: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Amines: Products of reduction reactions.
Substituted Azetidinones: Products of nucleophilic substitution reactions.
Scientific Research Applications
4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one Derivatives: Compounds with similar azetidinone rings but different substituents.
β-Lactams: A broader class of compounds that includes azetidinones and other four-membered lactams.
Uniqueness
4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group, in particular, may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-[2-[(2-methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2OS/c1-8(5-9-6-10(14)13-9)12-7-11(2,3)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXOEEOOMPBUHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(=O)N1)NCC(C)(C)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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